Ethyl 4-aminocinnamate
Overview
Description
Ethyl 4-aminocinnamate, also known as ethyl p-aminocinnamate, is an organic compound with the molecular formula C11H13NO2. It is an ester derivative of cinnamic acid, where the carboxyl group is esterified with ethanol, and the para position of the phenyl ring is substituted with an amino group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-aminocinnamate can be synthesized through several methods. One common approach involves the condensation of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. Another method includes the reaction of 4-aminocinnamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous reactors to ensure efficient mixing and reaction completion. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminocinnamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The double bond in the cinnamate moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: this compound derivatives with a saturated side chain.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Ethyl 4-aminocinnamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-aminocinnamate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation and reduction reactions .
Comparison with Similar Compounds
Ethyl 4-aminocinnamate can be compared with other cinnamate derivatives, such as:
Ethyl cinnamate: Lacks the amino group, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
4-Nitrocinnamic acid ethyl ester: Contains a nitro group instead of an amino group, leading to different chemical and biological properties
Properties
IUPAC Name |
ethyl (E)-3-(4-aminophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPMBSHHBFFYBF-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063691 | |
Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-82-8, 198195-25-4 | |
Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-aminocinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198195254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-aminocinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-aminocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-AMINOCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E38U5S1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Ethyl 4-aminocinnamate chosen to functionalize the MWCNTs in this study?
A1: The research paper highlights that this compound acts as a weak functionalizing agent []. This weak interaction helps to create a smooth and glossy surface on the MWCNTs, facilitating their uniform dispersion within the silicone rubber matrix []. This uniform dispersion is crucial for enhancing the mechanical, thermal, and physical properties of the resulting nanocomposites.
Q2: How does the functionalization of MWCNTs with this compound impact the properties of silicone rubber nanocomposites?
A2: The study demonstrates that increasing the loading of this compound functionalized MWCNTs in the silicone rubber matrix leads to improvements in various properties:
- Mechanical properties: Tensile strength, Young's modulus, and elongation at break are all enhanced []. This is attributed to the uniform dispersion and alignment of the functionalized MWCNTs within the matrix, reinforcing the composite structure [].
- Thermal stability: The nanocomposites exhibit increased thermal stability []. This improvement is linked to the uniform heat distribution facilitated by the well-dispersed functionalized MWCNTs.
- Physical properties: Swelling indices are reduced, indicating a denser structure less prone to absorbing solvents []. This is attributed to the closely packed chains in the nanocomposite due to the presence of functionalized MWCNTs.
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